molecular formula C11H9ClN2O B6136803 7-chloro-1,4-dihydrocyclopenta[b]indol-3(2H)-one oxime

7-chloro-1,4-dihydrocyclopenta[b]indol-3(2H)-one oxime

Cat. No. B6136803
M. Wt: 220.65 g/mol
InChI Key: SEQUKMZNYSQIRO-UVTDQMKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-chloro-1,4-dihydrocyclopenta[b]indol-3(2H)-one oxime, also known as AG490, is a chemical compound that has been widely studied for its potential as a therapeutic agent. It is a small molecule inhibitor of the JAK/STAT signaling pathway, which is involved in a variety of cellular processes, including immune response, inflammation, and cell growth and differentiation.

Mechanism of Action

7-chloro-1,4-dihydrocyclopenta[b]indol-3(2H)-one oxime works by inhibiting the activity of the JAK/STAT signaling pathway, which is involved in the regulation of cell growth and differentiation. Specifically, it blocks the activity of the JAK2 kinase, which is a key component of the pathway.
Biochemical and Physiological Effects:
7-chloro-1,4-dihydrocyclopenta[b]indol-3(2H)-one oxime has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of the immune response. It has also been shown to have anti-inflammatory effects and to promote wound healing.

Advantages and Limitations for Lab Experiments

One advantage of 7-chloro-1,4-dihydrocyclopenta[b]indol-3(2H)-one oxime is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and study. However, it also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential therapeutic applications.

Future Directions

There are several potential future directions for research on 7-chloro-1,4-dihydrocyclopenta[b]indol-3(2H)-one oxime, including the development of more potent and selective inhibitors of the JAK/STAT pathway, the identification of new therapeutic targets for the compound, and the exploration of its potential use in combination with other drugs or therapies. Additionally, further research is needed to fully understand the biochemical and physiological effects of 7-chloro-1,4-dihydrocyclopenta[b]indol-3(2H)-one oxime and its potential for use in clinical settings.

Synthesis Methods

The synthesis of 7-chloro-1,4-dihydrocyclopenta[b]indol-3(2H)-one oxime involves several steps, including the reaction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone with 1,2,3,4-tetrahydroisoquinoline to form a key intermediate, which is then converted to 7-chloro-1,4-dihydrocyclopenta[b]indol-3(2H)-one oxime through a series of reactions involving various reagents and solvents.

Scientific Research Applications

7-chloro-1,4-dihydrocyclopenta[b]indol-3(2H)-one oxime has been extensively studied for its potential as a therapeutic agent in a variety of disease states, including cancer, autoimmune disorders, and inflammatory diseases. In particular, it has been shown to inhibit the proliferation of cancer cells and to enhance the effectiveness of chemotherapy and radiation therapy.

properties

IUPAC Name

(NZ)-N-(7-chloro-2,4-dihydro-1H-cyclopenta[b]indol-3-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c12-6-1-3-9-8(5-6)7-2-4-10(14-15)11(7)13-9/h1,3,5,13,15H,2,4H2/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEQUKMZNYSQIRO-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NO)C2=C1C3=C(N2)C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C(=N/O)/C2=C1C3=C(N2)C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3E)-7-chloro-1H,2H,3H,4H-cyclopenta[b]indol-3-ylidene]hydroxylamine

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